6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine
Overview
Description
6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its imidazo[1,2-b]pyridazine core, which is fused with a piperidine ring at the 6-position. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active agents, particularly those targeting kinase inhibition and inflammatory pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a piperidine derivative. The reaction conditions often include the use of a strong acid catalyst, such as p-toluenesulfonic acid, and heating to promote cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, impacting various signaling pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cancer, and infectious diseases.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Imidazo[1,2-b]pyrazines: These compounds have a similar fused ring system but with a pyrazine ring instead of a pyridazine ring .
Uniqueness
6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit a broad range of kinases and its potential for therapeutic applications in various diseases make it a valuable compound for further research and development .
Properties
IUPAC Name |
6-piperidin-4-ylimidazo[1,2-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-11-13-7-8-15(11)14-10(1)9-3-5-12-6-4-9/h1-2,7-9,12H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFQZUPZPZEUTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN3C=CN=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269249 | |
Record name | 6-(4-Piperidinyl)imidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-99-4 | |
Record name | 6-(4-Piperidinyl)imidazo[1,2-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Piperidinyl)imidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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